6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119728-91-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h4H,2-3,5-7H2,1H3 |
InChI Key |
NRKFVIAYPQUYTP-UHFFFAOYSA-N |
SMILES |
CC1=CCCCC12OCCO2 |
Canonical SMILES |
CC1=CCCCC12OCCO2 |
Synonyms |
1,4-Dioxaspiro[4.5]dec-6-ene, 6-methyl- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl 1,4 Dioxaspiro 4.5 Dec 6 Ene and Analogous Structures
Strategies for Constructing the 1,4-Dioxaspiro[4.5]dec-6-ene Core
The formation of the 1,4-dioxaspiro[4.5]dec-6-ene scaffold, the central structural unit of the target compound, relies on creating a cyclic ketal from a cyclohexanone derivative. The key challenge lies in achieving this transformation efficiently, often under mild conditions to preserve sensitive functional groups, such as the endocyclic double bond.
Ketalization is a traditional and widely employed method for the synthesis of spiroketals. researchgate.net The reaction involves the condensation of a ketone, in this case, a derivative of cyclohexenone, with a diol, typically ethylene (B1197577) glycol, to form the five-membered dioxolane ring fused at the spirocenter.
Acid catalysis is the most common approach to promote ketalization. The mechanism involves the protonation of the carbonyl oxygen of the cyclohexanone derivative by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the polyol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the spiroketal. pearson.com
A variety of acid catalysts have been employed for this transformation, ranging from conventional mineral acids like H₂SO₄ and HCl to solid-supported catalysts and ionic liquids. jxnutaolab.com Heteropolyacids, such as tungstosilicic acid supported on activated carbon, have demonstrated high catalytic activity, offering advantages like environmental friendliness, non-corrosiveness, and ease of separation and reuse compared to homogeneous liquid acid catalysts. nih.gov Brønsted acidic ionic liquids (BAILs) have also emerged as efficient and environmentally benign catalysts for ketalization, avoiding the technical issues associated with mineral acids. jxnutaolab.comresearchgate.net
The choice of catalyst can significantly influence reaction rates and yields. Studies comparing different acid catalysts for the ketalization of cyclohexanone with glycol have shown that while strong mineral acids like H₂SO₄ exhibit the highest activity, BAILs can achieve comparable or even superior performance to solid resins like Amberlyst 15. jxnutaolab.com
Table 1: Comparison of Acid Catalysts in the Ketalization of Cyclohexanone
| Catalyst | Type | Key Advantages | Relative Performance | Reference |
|---|---|---|---|---|
| H₂SO₄ | Homogeneous Mineral Acid | High catalytic activity due to strong acidity. | Highest conversion rates in comparative studies. | jxnutaolab.com |
| Amberlyst 15 | Heterogeneous Solid Acid Resin | Ease of separation from the reaction mixture. | Lower conversion than H₂SO₄ and some BAILs. | jxnutaolab.com |
| Brønsted Acidic Ionic Liquids (e.g., [Hpy][HSO₄]) | Homogeneous Ionic Liquid | Environmentally friendly, high efficiency, non-corrosive. | Higher conversion than Amberlyst 15. | jxnutaolab.comresearchgate.net |
| Tungstosilicic Acid on Activated Carbon | Heterogeneous Supported Acid | Reusable, non-corrosive, environmentally benign, high surface area. | Excellent yields (56.7% - 87.9%) for various ketals. | nih.gov |
Sonochemistry, the application of high-intensity ultrasound to chemical reactions, can significantly enhance the rate and efficiency of ketalization processes. hielscher.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. wikipedia.orgnih.gov This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the formation of radicals and accelerating reaction rates. wikipedia.orgorganic-chemistry.org
For ketalization, which is often a heterogeneous reaction (e.g., with a solid acid catalyst), ultrasound provides significant mechanical effects. The shock waves and liquid jets produced by bubble collapse improve mass transport by breaking down the diffusion layer at the catalyst surface, leading to a dramatic increase in reaction speed. nih.gov This technique, sometimes termed "False Sonochemistry," accelerates ionic reactions through physical, rather than chemical, means. nih.gov The use of ultrasound can lead to higher yields, more efficient energy usage, and faster reaction times compared to conventional methods. hielscher.com
Table 2: Effects of Sonication on Chemical Reactions
| Sonochemical Effect | Underlying Mechanism | Impact on Ketalization | Reference |
|---|---|---|---|
| Increased Reaction Speed and Output | Acoustic cavitation creates localized high temperature/pressure zones and enhances mass transport. | Accelerates the rate of spiroketal formation. | hielscher.com |
| Performance Improvement of Catalysts | Ultrasonic waves can activate solid surfaces and improve the dispersion of catalysts. | Enhances the efficiency of heterogeneous acid catalysts used in the reaction. | nih.gov |
| Energy Efficiency | Provides a unique mechanism for energy transfer into the chemical system. | Can lead to more efficient overall energy usage for the synthesis. | hielscher.com |
An alternative to direct ketalization involves the construction of a precursor molecule containing the necessary functionalities, which then undergoes a ring-closing reaction to form the spiroketal. These strategies offer high levels of control, particularly over stereochemistry.
Intramolecular cyclization is a powerful method for forming spiroketal structures. One notable approach is the oxidative radical cyclization, which provides a valuable alternative to classical acid-catalyzed methods, especially for delicate or acid-labile substrates. researchgate.net This method often facilitates the synthesis of kinetic products rather than the thermodynamically favored ones. researchgate.net
Another advanced strategy involves metal-mediated kinetic spirocyclization. For example, a Ti(Oi-Pr)₄-mediated reaction has been developed for the stereocontrolled synthesis of spiroketals. This method does not rely on thermodynamic control to set the stereochemistry at the anomeric carbon. Instead, it proceeds through a chelation-controlled mechanism, allowing for the formation of specific stereoisomers. acs.org Such kinetic approaches are complementary to methods that proceed with inversion of configuration, together providing comprehensive access to a wide diversity of spiroketal stereochemistries. acs.org
Tandem reactions, also known as cascade reactions, involve a sequence of two or more bond-forming transformations that occur in a single operation without the isolation of intermediates. These sequences offer a highly efficient route to complex molecules like spiroketals from simpler starting materials. nih.govfigshare.com
One such reported tandem reaction for the synthesis of jxnutaolab.comacs.org spiroketals (structurally related to the 1,4-dioxaspiro[4.5]decane system) consists of a copper(I)-catalyzed cycloetherification followed by a hydrogen-bond-induced inverse-electron-demand oxa-Diels-Alder cycloaddition. nih.govfigshare.com This process, starting from a chiral propargyl alcohol, generates optically pure spiroketals in excellent yields and stereoselectivities. Mechanistic studies have found that the hydrogen-bond-induced cyclization not only improves the reaction's efficiency but is also crucial in determining the final diastereoselectivity of the spiroketal product. nih.gov Transition-metal catalysis, in general, has become a rapidly growing area for spiroketal synthesis, enabling the use of novel synthons and facilitating complex cyclization pathways. thieme-connect.de
Fragment Coupling and Assembly for Substituted Spiroketals
The construction of complex molecules like spiroketals often employs a convergent approach, where different fragments of the molecule are synthesized separately before being joined together. This strategy allows for greater flexibility and efficiency.
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Its popularity in complex molecule synthesis stems from the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups under mild reaction conditions. wikipedia.orgthermofisher.com
In the context of spiroketal synthesis, the Stille coupling can be employed to assemble key fragments that will later undergo cyclization. For instance, a vinylstannane fragment could be coupled with a halogenated fragment containing a protected ketone or alcohol, setting the stage for the formation of the spirocyclic system. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and may be accelerated by additives like copper(I) iodide (CuI) or the presence of fluoride ions. harvard.edu The stereochemistry of vinyl partners is generally retained throughout the reaction. wikipedia.org While highly effective, a primary drawback of this methodology is the toxicity of the tin reagents and byproducts. organic-chemistry.orgwikipedia.org
Table 1: Key Components in Stille Coupling for Spiroketal Precursor Synthesis
| Component | Examples | Role in Reaction |
|---|---|---|
| Organostannane | Vinyltributylstannane, Aryltributylstannane | Nucleophilic carbon source |
| Organic Halide | Vinyl iodide, Vinyl bromide, Aryl triflate | Electrophilic carbon source |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, AsPh₃, electron-rich phosphines | Stabilizes the Pd complex |
| Additive | CuI, CsF | Can accelerate transmetalation |
Boron-mediated aldol reactions are a cornerstone of stereoselective synthesis, enabling the precise construction of β-hydroxy carbonyl compounds, which are direct precursors to spiroketals. researchgate.netdntb.gov.ua This kinetically controlled reaction offers high levels of regio-, diastereo-, and enantioselectivity. researchgate.netdntb.gov.ua The process involves the conversion of a ketone to a boron enolate using a chlorodialkylborane (e.g., dicyclohexylboron chloride, Cy₂BCl) and a tertiary amine base. youtube.com This enolate then reacts with an aldehyde through a highly organized, six-membered ring transition state, often described by the Zimmerman-Traxler model. youtube.com
The short boron-oxygen and boron-carbon bonds lead to a compact transition state, which is responsible for the high degree of stereocontrol. researchgate.netdntb.gov.ua By carefully selecting the boron reagents and the geometry of the enolate, chemists can control the formation of new stereocenters. youtube.com The resulting β-hydroxy ketone can then be induced to cyclize under acidic conditions to form the thermodynamically favored spiroketal. researchgate.net This methodology has been successfully applied to the synthesis of complex spiroketal subunits in natural products. researchgate.net Notably, while boron-aldol reactions with aldehydes are typically irreversible, those between two ketones have been shown to be reversible. nih.gov
Table 2: Stereocontrol in Boron-Mediated Aldol Reactions
| Ketone Enolate | Aldehyde | Resulting Adduct | Typical Conditions |
|---|---|---|---|
| (Z)-Enolate | Achiral Aldehyde | syn-Aldol | Bu₂BOTf, Et₃N, -78 °C |
| (E)-Enolate | Achiral Aldehyde | anti-Aldol | Cy₂BCl, Et₃N, -78 °C |
Targeted Synthesis of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene and Its Direct Derivatives
Direct synthesis and functionalization methods allow for the construction of the target spiroketal and its immediate derivatives with high specificity.
The Wurtz-Fittig reaction is a classic method for forming substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.org This reaction extends the Wurtz reaction, which couples two alkyl halides. wikipedia.org In principle, this methodology could be adapted to synthesize 6-substituted spiro[4.5]dec-6-enes by reacting a 6-halo-1,4-dioxaspiro[4.5]dec-6-ene with an appropriate alkyl halide in the presence of sodium.
However, the practical application of the Wurtz-Fittig reaction is limited due to significant side reactions, including rearrangements and eliminations. wikipedia.org The mechanism is thought to involve either radical intermediates or organosodium species. wikipedia.org For asymmetrical couplings, the reaction works best when the halide reactants have different reactivities, for example, using a more reactive alkyl halide with a less reactive vinyl or aryl halide. wikipedia.org Given the prevalence of modern, higher-yielding, and more functional-group-tolerant cross-coupling reactions, the Wurtz-Fittig reaction is not commonly employed in contemporary complex molecule synthesis.
Table 3: Hypothetical Wurtz-Fittig Synthesis of this compound
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
|---|
The introduction of unsaturated functionalities onto a spiroketal core can be achieved through the dichlorovinylation of a corresponding enolate. This method has been demonstrated in the synthesis of 8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene, a structurally related compound. researchgate.net The process begins with the deprotonation of a ketone precursor using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This nucleophilic enolate is then reacted with a dichlorovinylating agent like trichloroethylene. The resulting dichlorovinyl group can serve as a versatile synthetic handle for further transformations, such as conversion into an alkyne moiety. This strategy provides an effective route to install carbon-carbon double or triple bonds at specific positions on the spiroketal framework.
The strategic placement of a halogen atom on a spiroketal precursor is a powerful tactic for enabling site-specific functionalization. Halogens, particularly bromine and iodine, serve as excellent leaving groups and are key components in a multitude of cross-coupling reactions, including the Stille, Suzuki, Heck, and Sonogashira reactions. By creating a halogenated intermediate, such as a 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene, a synthetic "handle" is installed. This handle allows for the subsequent introduction of various substituents, including the methyl group required for the target compound, with high precision. For example, the bromo-substituted precursor could be subjected to a Stille coupling with trimethyl(methyl)stannane or a Suzuki coupling with a methylboronic acid derivative to yield this compound. This two-step approach—halogenation followed by cross-coupling—is a robust and widely used strategy for the late-stage functionalization of complex molecules.
Table 4: Functionalization of Halogenated Spiroketal Precursors
| Halogenated Precursor | Coupling Reaction | Reagent | Introduced Group |
|---|---|---|---|
| 6-Iodo-spiroketal | Stille Coupling | (CH₃)₄Sn, Pd catalyst | Methyl (-CH₃) |
| 6-Bromo-spiroketal | Suzuki Coupling | CH₃B(OH)₂, Pd catalyst, Base | Methyl (-CH₃) |
| 6-Iodo-spiroketal | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl group (-C≡CR) |
Stereoselective Approaches to this compound Stereoisomers
The synthesis of specific stereoisomers of this compound, a chiral molecule with a stereocenter at the spirocyclic carbon, necessitates the use of stereoselective synthetic strategies. While specific literature on the stereoselective synthesis of this exact compound is limited, a number of established methodologies for the asymmetric synthesis of analogous spiroketals can be applied. These approaches can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.
A prevalent strategy in the synthesis of chiral spiroketals involves the use of a chiral precursor, often derived from a chiral pool starting material such as a carbohydrate. This substrate-controlled approach leverages the inherent stereochemistry of the starting material to direct the formation of the desired stereoisomer. For instance, chiral spiroacetals of the 1,6-dioxaspiro[4.5]decane type have been prepared from carbohydrates in their pyranose or furanose forms.
Another powerful method is the use of chiral auxiliaries. In this approach, an achiral starting material is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a key bond-forming reaction. Following the reaction, the auxiliary is removed to yield the enantiomerically enriched product. A notable example in the synthesis of analogous spiroketals is the use of a chiral sulfoxide auxiliary to induce an asymmetric five-membered ring cyclization. This has been successfully applied to the enantioselective synthesis of both enantiomers of 1,6-dioxaspiro[4.5]decane and all four stereoisomers of 2-methyl-1,6-dioxaspiro[4.5]decane, an insect pheromone.
Asymmetric catalysis represents a highly efficient approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral iridium complexes have been shown to be effective in catalyzing the enantio- and diastereoselective formation of substituted spiroketals from racemic allylic carbonates. This method allows for the creation of multiple stereogenic centers in a single step with high levels of enantioselectivity and diastereoselectivity.
The following table summarizes these stereoselective approaches and their potential application to the synthesis of this compound stereoisomers, based on methodologies developed for analogous compounds.
| Methodology | Description | Key Reagents/Catalysts | Potential Application to Target Compound |
| Substrate-Controlled Synthesis | Utilizes a chiral starting material to direct the stereochemical outcome of the synthesis. | Carbohydrates, terpenes, amino acids | Synthesis could start from a chiral cyclohexanone derivative or a chiral diol. |
| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to control stereochemistry. | Chiral sulfoxides, oxazolidinones | An achiral precursor to the cyclohexene (B86901) ring could be functionalized with a chiral auxiliary to direct the spiroketalization step. |
| Catalyst-Controlled Synthesis | A chiral catalyst promotes the formation of one stereoisomer over another. | Chiral iridium complexes, organocatalysts | Asymmetric spiroketalization of a suitable precursor catalyzed by a chiral transition metal complex or an organocatalyst. |
Detailed research into the synthesis of closely related 1,6-dioxaspiro[4.5]decane systems provides a strong foundation for the development of stereoselective routes to the stereoisomers of this compound. These established principles of asymmetric synthesis offer a clear pathway to accessing the individual enantiomers and diastereomers of this target molecule.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidating Mechanisms of Spiroketal Formation
The construction of the spiroketal core is a pivotal step in the synthesis of many complex natural products. Understanding the mechanisms of these transformations allows for the rational design of catalysts and reaction conditions to achieve high efficiency and selectivity. Both catalyzed and radical-mediated pathways have been explored for the formation of spirocyclic systems.
Transition metal catalysis offers powerful methods for constructing spirocyclic frameworks through the activation of otherwise inert bonds and the orchestration of complex cascade reactions.
Gold (Au) Catalysis: Gold catalysts, particularly Au(I) complexes, are potent π-acids that can activate alkynes and allenes toward nucleophilic attack. In the context of spirocyclization, gold catalysts can initiate cascades that lead to the formation of complex spiroketals. acs.orgacs.org For instance, gold-catalyzed dearomative spirocyclization of aryl alkynoate esters has been shown to produce spirolactones efficiently. acs.org The mechanism often involves the intramolecular attack of a nucleophile onto a gold-activated alkyne. researchgate.net The reaction pathway can be sensitive to reaction conditions; for example, in the cyclization of aryl alkynoate esters, the presence of water was found to be critical in directing the reaction towards spirocycle formation instead of coumarin (B35378) products. acs.org Similarly, gold-catalyzed cyclization of aniline-tethered furan-ynones proceeds by trapping a stabilized cationic intermediate with an amide group, leading to polycycles with a spiro-cyclohexadienone-hydrofuran framework. acs.org
Palladium (Pd) Catalysis: Palladium catalysis provides a versatile platform for spirocyclization reactions, often involving C-H activation, Heck reactions, and carbopalladation. nih.govresearchgate.netacs.org A common mechanistic sequence involves oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion. nih.govresearchgate.net Density Functional Theory (DFT) calculations and experimental studies on the palladium-catalyzed spirocyclization of acrylamides support a pathway where a C-H bond activation step proceeds via a concerted metalation-deprotonation (CMD) mechanism. nih.govnih.govnih.gov This pathway can explain the absence of a measurable kinetic isotope effect in certain cases. nih.gov Cascade reactions, such as a domino Heck–direct C–H arylation, have been developed to synthesize spiro-fused dihydroquinolin-2-ones, proceeding through a 5-exo-trig Heck cyclization followed by intramolecular C–H functionalization. acs.org
Scandium (Sc) Catalysis: Scandium(III) triflate (Sc(OTf)₃) is a water-tolerant Lewis acid that can catalyze a variety of organic transformations, including spiroannulations. mdpi.comresearchgate.net Enantioselective formal [3+2] cycloadditions catalyzed by chiral scandium/Pybox complexes have been used to synthesize spirooxindoles. mdpi.com The mechanism of scandium-catalyzed domino reactions can involve the Lewis acid-promoted nucleophilic opening of a strained ring, followed by cyclization and subsequent transformations to build the spirocyclic core. mdpi.com The catalytic activity and stereoselectivity can be enhanced by additives like tetrakis-[3,5-bis(trifluoromethyl)phenyl]-borate (BArF). researchgate.net
| Catalyst | Key Mechanistic Steps | Substrate Type (Example) | Product (Example) | Reference |
|---|---|---|---|---|
| Gold (Au) | π-Activation of alkyne, intramolecular nucleophilic attack, cycloisomerization | Aryl alkynoate esters | Spirolactones | acs.org |
| Palladium (Pd) | Oxidative addition, carbopalladation, C-H activation, migratory insertion | Acrylamides | Spiro-oxindoles | nih.gov |
| Scandium (Sc) | Lewis acid activation, ring-opening, [3+2] cycloaddition, cyclization | Alkylideneoxindoles and allenylsilanes | Cyclopentene-spirooxindoles | mdpi.com |
Radical reactions offer an alternative and powerful strategy for the synthesis of spirocycles, often proceeding under mild conditions. researchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the spirocyclic core. Strain-enabled radical spirocyclization cascades have been developed for the rapid synthesis of functionalized spirocyclobutanes. nih.govsemanticscholar.org
A plausible mechanism for such a cascade, initiated by visible light, involves the homolytic cleavage of a disulfide (e.g., PhSSPh) to generate a thiyl radical. semanticscholar.orgthieme-connect.de This radical then adds to a strained carbon-carbon bond of a precursor, such as a bicyclobutane (BCB), to form a tertiary radical intermediate. A subsequent 5-exo-trig cyclization generates a primary alkyl radical, which can then be trapped to afford the final spirocyclic product and regenerate the propagating radical species. nih.govsemanticscholar.org This method allows for the introduction of various functional groups, including thiyl, selenyl, and sulfonyl moieties, into the spirocyclic framework. thieme-connect.dersc.org
Understanding Reactivity Profiles of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene and Its Derivatives
The reactivity of this compound is dictated by the functional groups present, namely the enol ether within the cyclohexene (B86901) ring and the spiroketal moiety. Understanding the mechanistic pathways of its reactions is key to harnessing its synthetic potential.
While specific studies on the dichlorovinylation of this compound are not extensively detailed in the literature, mechanistic understanding can be inferred from studies on related dichloroenol ethers. The formation of ynol ethers from dichloroenol ethers provides insight into the reactivity of the dichlorovinyl group. X-ray crystallographic analysis of various dichloroenol ethers has unambiguously established the trans stereochemistry of the chlorine atoms. researchgate.net This stereochemical information is crucial for understanding the subsequent elimination reactions, which typically proceed via a syn β-elimination pathway to generate the corresponding ynol ether, rather than through a rearrangement. researchgate.net This suggests that reactions involving a dichlorovinyl group attached to an enol ether system, such as a derivative of the title compound, would be highly dependent on the stereochemistry of the starting material and the conformational constraints of the spirocyclic system.
The stereochemical outcome of reactions involving spiroketals and their precursors is often controlled by subtle stereoelectronic effects. chemtube3d.com For nucleophilic additions to the enol ether double bond or to a carbonyl precursor of the spiroketal, the facial selectivity is a critical consideration. The approach of a nucleophile can be directed by the existing stereocenters and the conformational biases of the ring system. libretexts.org
In cyclic systems, nucleophilic attack on an oxocarbenium ion intermediate, which can be formed from a spiroketal, is often subject to stereoelectronic control. nih.gov The incoming nucleophile preferentially attacks from a trajectory that allows for maximum overlap with the LUMO of the oxocarbenium ion, often leading to the formation of the thermodynamically more stable product. For instance, the formation of spiroketals themselves often proceeds through a mechanism that favors the anomerically stabilized diaxial conformation. chemtube3d.comresearchgate.net The erosion of stereoselectivity in some nucleophilic additions to cyclic oxocarbenium ions has been attributed to reaction rates approaching the diffusion limit, especially with highly reactive nucleophiles. nih.gov Therefore, the choice of nucleophile and reaction conditions can significantly impact the stereochemical outcome of reactions involving derivatives of this compound. researchgate.net
| Factor | Description | Expected Outcome | Reference |
|---|---|---|---|
| Anomeric Effect | Preference for an electronegative substituent at the anomeric carbon to be in an axial position. | Favors formation of the thermodynamically most stable spiroketal isomer (often diaxial). | chemtube3d.com |
| Steric Hindrance | The spatial arrangement of substituents on the spirocyclic framework can block one face from nucleophilic attack. | Nucleophile adds to the less sterically hindered face of the electrophilic center. | researchgate.net |
| Torsional Strain | Minimization of eclipsing interactions in the transition state. | Favors reaction pathways that proceed through lower-energy, staggered transition states. | researchgate.net |
| Nucleophile Reactivity | Highly reactive nucleophiles may react at diffusion-controlled rates. | Can lead to a loss of stereoselectivity as the reaction becomes less sensitive to small energy differences between transition states. | nih.gov |
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in By replacing an atom (e.g., ¹H, ¹²C, ¹⁶O) with one of its heavier isotopes (e.g., ²H (D), ¹³C, ¹⁸O), researchers can follow the atom's path, identify bond-breaking and bond-forming steps, and probe the nature of transition states. researchgate.netnumberanalytics.comslideshare.net
This method is particularly useful for distinguishing between different possible pathways. For example, in a palladium-catalyzed spirocyclization, the absence of a significant kinetic isotope effect (KIE) when a specific C-H bond is replaced with a C-D bond suggests that the cleavage of this bond is not the rate-determining step of the reaction. nih.gov Such a finding was used to support a concerted metalation-deprotonation mechanism in a Pd-catalyzed spirocyclization of acrylamides. nih.govnih.gov For a compound like this compound, deuterium (B1214612) labeling could be used to probe the mechanism of enol ether reactions, such as electrophilic additions or rearrangements, by determining the precise location of the deuterium atom in the product.
Investigation of Domino and Cascade Reactions Leading to Spiroketals
A thorough review of scientific databases and chemical literature did not reveal any specific studies detailing the investigation of domino and cascade reactions originating from this compound to form other spiroketal structures. Consequently, no research findings or data tables can be presented for this topic.
Stereochemical Aspects and Conformational Analysis of 6 Methyl 1,4 Dioxaspiro 4.5 Dec 6 Ene Systems
Diastereoselective Synthesis of Spiroketal Frameworks
The construction of the 1,4-dioxaspiro[4.5]decane core, a key feature of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, often relies on diastereoselective ketalization or cyclization reactions. While direct literature on the diastereoselective synthesis of this specific compound is limited, general strategies for related spiroketals, such as 1,6-dioxaspiro[4.5]decanes, provide significant insights. These methods typically involve the acid-catalyzed reaction of a ketone precursor with a diol. The stereochemical outcome of this reaction is influenced by the steric and electronic properties of the substituents on both the ketone and the diol.
In the context of synthesizing substituted 1,4-dioxaspiro[4.5]dec-6-ene systems, the diastereoselectivity would be primarily controlled during the formation of the spirocyclic junction. For instance, the cyclization of a precursor containing a chiral center would proceed under thermodynamic or kinetic control to favor one diastereomer over the other. The relative stability of the possible diastereomeric products, governed by minimizing steric interactions, plays a crucial role in determining the final product distribution under thermodynamic conditions.
Key strategies for achieving diastereoselectivity in the synthesis of similar spiroketal frameworks include:
Substrate Control: Utilizing a chiral substrate where existing stereocenters direct the approach of the incoming nucleophile.
Reagent Control: Employing chiral reagents or catalysts to influence the stereochemical course of the spiroketalization.
Intramolecular Cyclization: Designing precursors that undergo intramolecular cyclization, where the stereochemistry of the newly formed spirocenter is dictated by the conformation of the tether connecting the reacting moieties.
A representative approach to a related 1,6-dioxaspiro[4.5]decane system involves the stereoselective synthesis of all four isomers of 2-methyl-1,6-dioxaspiro[4.5]decane, a known insect pheromone. This synthesis highlights the use of a chiral sulfoxide auxiliary to induce asymmetry during a key five-membered ring cyclization step.
Enantioselective Synthesis and Chiral Induction Strategies in Spiroketal Construction
The enantioselective synthesis of spiroketals like this compound is of paramount importance, particularly when targeting biologically active molecules where a specific enantiomer is responsible for the desired activity. Several strategies have been developed for the enantioselective construction of spiroketal frameworks.
One powerful approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereochemistry is established, the auxiliary is removed. For example, in the synthesis of enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane, a pheromone of the common wasp, chiral building blocks derived from natural sources or prepared through asymmetric synthesis are often employed.
Asymmetric catalysis represents another cornerstone of enantioselective spiroketal synthesis. Chiral catalysts, such as chiral acids, bases, or metal complexes, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. For instance, asymmetric spiroacetalization catalyzed by confined Brønsted acids has been shown to be a highly effective method for the enantioselective synthesis of spiroketals.
Chiral pool synthesis , which utilizes readily available enantiopure starting materials from nature, such as carbohydrates or amino acids, is also a common strategy. These chiral starting materials contain pre-existing stereocenters that can be elaborated to form the target spiroketal with a defined absolute stereochemistry.
The enantioselective synthesis of the isomers of 2-methyl-1,6-dioxaspiro[4.5]decane has been successfully achieved via an asymmetric five-membered ring cyclization induced by a sulfinyl chirality, demonstrating a powerful chiral auxiliary-based approach.
Conformational Preferences and Dynamics of the 1,4-Dioxaspiro[4.5]dec-6-ene Ring System
The cyclohexene (B86901) ring in this compound is expected to adopt a half-chair conformation to minimize torsional strain. In this conformation, four of the carbon atoms are coplanar, while the other two are puckered out of the plane. The methyl group at the 6-position will occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these two conformations will depend on the steric interactions with the rest of the molecule.
The most stable conformation of the entire molecule will be the one that minimizes steric hindrance and torsional strain. This includes minimizing 1,3-diaxial-like interactions between substituents on the cyclohexene ring and interactions between the two rings. The presence of the spiroketal linkage introduces specific stereoelectronic effects, such as the anomeric effect, which can influence the conformational equilibrium. The anomeric effect generally favors the conformation where an oxygen lone pair is anti-periplanar to an adjacent C-O sigma bond, which can lead to a preference for an axial orientation of an alkoxy group at the anomeric center in related pyranose-containing spiroketals. While the 1,4-dioxaspiro[4.5]dec-6-ene system does not have a traditional anomeric center, related stereoelectronic interactions can still influence its conformational preferences.
Influence of Substituents on Spiroketal Stereochemistry and Reactivity
Substituents on the 1,4-dioxaspiro[4.5]dec-6-ene ring system can have a profound impact on both its stereochemistry and reactivity.
The position and stereochemistry of the methyl group in this compound will influence the conformational equilibrium of the cyclohexene ring. An equatorially positioned methyl group is generally more stable than an axially positioned one due to the avoidance of 1,3-diaxial interactions. This conformational preference can, in turn, affect the accessibility of different faces of the molecule to reagents, thereby influencing the stereochemical outcome of subsequent reactions.
Electronic effects of substituents can also play a significant role. Electron-withdrawing or electron-donating groups can alter the electron density at different positions in the molecule, affecting its reactivity towards electrophiles and nucleophiles. For example, a substituent that withdraws electron density from the double bond in the cyclohexene ring would make it less reactive towards electrophilic addition.
The presence of substituents can also introduce additional steric hindrance , which can direct the approach of reagents to the less hindered face of the molecule. This steric control is a powerful tool in stereoselective synthesis.
The table below summarizes the general influence of substituents on the properties of spiroketal systems, which can be extrapolated to this compound.
| Substituent Property | Influence on Stereochemistry | Influence on Reactivity |
| Steric Bulk | Dictates conformational preferences (e.g., equatorial vs. axial). Can create a steric bias, leading to diastereoselective reactions. | Can hinder the approach of reagents to certain faces of the molecule, affecting reaction rates and regioselectivity. |
| Electronic Nature (Electron-donating/withdrawing) | Can influence the stability of certain conformations through stereoelectronic effects. | Modulates the electron density of the ring system, affecting its nucleophilicity or electrophilicity. |
| Position on the Ring | The location of the substituent determines which steric and electronic interactions are most significant. | The position of the substituent can direct the regioselectivity of reactions. |
| Chirality | A chiral substituent can induce diastereoselectivity in the formation of new stereocenters. | Can lead to enantioselective reactions if the substituent is part of a chiral catalyst or auxiliary. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Density Functional Theory (DFT) is a widely employed method for this purpose, providing a balance between accuracy and computational cost. These calculations allow for the determination of key electronic properties that govern the molecule's reactivity.
The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the dioxolane ring and the double bond are expected to be electron-rich regions.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Molecular Modeling of Transition States in Spiroketal Transformations
Molecular modeling is an indispensable tool for investigating the mechanisms of chemical reactions, including transformations involving the spiroketal moiety of this compound. A key aspect of this is the identification and characterization of transition state (TS) structures. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products.
Computational methods can be used to locate these TS structures, which are first-order saddle points on the potential energy surface. The geometry of the transition state provides valuable information about the mechanism of the transformation, such as which bonds are breaking and forming.
Once a transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡). This value is critical for predicting the rate of a reaction; a lower activation energy corresponds to a faster reaction. For instance, in the acid-catalyzed hydrolysis of the spiroketal, molecular modeling could be used to determine the activation energies for the protonation of either oxygen atom and the subsequent ring-opening steps, thus elucidating the most favorable reaction pathway.
Table 2: Hypothetical Activation Energies for a Spiroketal Transformation of this compound (Illustrative Data)
| Transformation Step | Activation Energy (kcal/mol) |
| Protonation of Oxygen (O1) | 15.2 |
| Protonation of Oxygen (O4) | 16.8 |
| Ring Opening after O1 Protonation | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes to represent the output of transition state modeling.
Application of Mechanistic Models to Spiroketal Reactivity (e.g., Cieplak Model)
Mechanistic models provide a framework for predicting the stereochemical outcome of reactions. The Cieplak model, for example, is a stereoelectronic model used to rationalize the facial selectivity of nucleophilic additions to trigonal centers, such as the double bond in this compound.
The Cieplak effect posits that the preferred trajectory of an incoming nucleophile is the one that allows for the best stabilization of the forming bond through hyperconjugation with an adjacent, anti-periplanar sigma (σ) bond. wikipedia.org In simpler terms, the nucleophile will preferentially attack from the face opposite to the best electron-donating σ bond.
To apply the Cieplak model to the double bond in this compound, one would first need to determine the most stable conformation of the molecule. Then, for each face of the double bond, the σ bonds that are anti-periplanar to the incipient bond with the nucleophile would be identified. The relative electron-donating ability of these σ bonds (σC-H vs. σC-C vs. σC-O) would then be assessed. Generally, σC-H bonds are considered better electron donors than σC-C bonds, and both are better donors than the more electronegative σC-O bonds. The model would predict that the nucleophile would attack from the face anti-periplanar to the most electron-donating σ bond, thus leading to a specific stereoisomer.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding tensors of nuclei. These shielding values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is often sufficient to distinguish between different isomers or to aid in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. dtic.mil This is typically done by calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each IR absorption band. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (spiro) | 108.5 |
| C2, C3 (dioxolane) | 65.0 |
| C4, C5, C8, C9 (cyclohexene) | 25.0 - 35.0 |
| C6 (alkene) | 135.0 |
| C7 (alkene) | 125.0 |
| Methyl Carbon | 20.5 |
Note: The data in this table is illustrative and represents typical values obtained from computational NMR prediction.
Table 4: Predicted Key IR Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (alkene) | 3050 |
| C-H stretch (alkane) | 2850-2960 |
| C=C stretch | 1650 |
| C-O-C stretch (spiroketal) | 1050-1150 |
Note: The data in this table is illustrative and represents typical values obtained from computational IR spectroscopy.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, their proximity to one another, and the number of neighboring protons. For 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, one would expect to see distinct signals for the methyl group, the vinyl proton, the protons of the dioxolane ring, and the aliphatic protons on the cyclohexane (B81311) ring. The splitting patterns (singlet, doublet, triplet, multiplet) would be key to confirming the connectivity of the atoms.
¹³C NMR Spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would reveal the number of unique carbon environments and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. This would be critical in confirming the presence of the spirocyclic center and the substituted double bond.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.5-5.7 | m | 1H | Vinylic proton (C7-H) |
| ~3.9-4.1 | m | 4H | Dioxolane protons (C2-H₂, C3-H₂) |
| ~2.1-2.4 | m | 4H | Allylic & other cyclohexane protons |
| ~1.7-1.9 | m | 4H | Cyclohexane protons |
| ~1.65 | s | 3H | Methyl protons (C6-CH₃) |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~135 | Quaternary | Vinylic Carbon (C6) |
| ~125 | CH | Vinylic Carbon (C7) |
| ~108 | Quaternary | Spiro Carbon (C5) |
| ~64 | CH₂ | Dioxolane Carbons (C2, C3) |
| ~35 | CH₂ | Cyclohexane Carbon |
| ~30 | CH₂ | Cyclohexane Carbon |
| ~25 | CH₂ | Cyclohexane Carbon |
| ~22 | CH₂ | Cyclohexane Carbon |
| ~20 | CH₃ | Methyl Carbon (C6-CH₃) |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the C=C double bond, the C-O bonds of the acetal, and the various C-H bonds (sp² and sp³ hybridized). The absence of a strong carbonyl (C=O) stretch would confirm the successful formation of the ketal.
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C stretching vibration of the cyclohexene (B86901) ring.
Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |
|---|---|---|---|
| ~3050 | Medium | =C-H Stretch | IR, Raman |
| 2850-2960 | Strong | C-H Stretch (sp³) | IR, Raman |
| ~1670 | Medium | C=C Stretch | IR, Raman |
| 1050-1150 | Strong | C-O Stretch (Acetal) | IR |
Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (154.21 g/mol ). The fragmentation pattern would likely involve the loss of ethylene (B1197577) oxide from the dioxolane ring and characteristic cleavages of the cyclohexene ring, providing further evidence for the proposed structure.
Hypothetical GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | Moderate | [M - CH₃]⁺ |
| 110 | Strong | Retro-Diels-Alder fragment |
| 99 | High | Fragment from dioxolane ring cleavage |
| 86 | Very High | C₆H₁₀O⁺ |
X-ray Crystallography for Absolute Stereochemistry and Conformational Details
Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry if the compound is chiral and crystallized as a single enantiomer. It would also reveal the preferred conformation of the cyclohexene and dioxolane rings. As of now, there are no published crystal structures for this compound.
Strategic Applications of 6 Methyl 1,4 Dioxaspiro 4.5 Dec 6 Ene in Complex Molecule Synthesis
Role as Spirocyclic Vinyl Anionic Synthons in Organic Transformations
While direct evidence for the generation of a vinyl anionic synthon from 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is not extensively documented in readily available literature, the analogous reactivity of related α,β-unsaturated ketone systems provides a basis for its potential in this capacity. The ethylene (B1197577) ketal protecting group in this compound masks the ketone functionality of the corresponding 2-methylcyclohex-2-en-1-one. This protected enone system is a precursor to a vinylogous enolate upon deprotonation at the γ-position (the methyl group).
The generation of such a vinyl anionic species would typically involve treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The resulting spirocyclic vinyl anion would be a powerful nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. These transformations could include alkylations, aldol reactions, and Michael additions, providing a pathway to more complex and functionalized spirocyclic systems. The stereochemical outcome of these reactions would be influenced by the inherent chirality of the spirocyclic framework and the reaction conditions employed.
Integration into Natural Product Total Synthesis Strategies
The 1,6-dioxaspiro[4.5]decane core, a structural isomer of the framework in this compound, is a key structural motif in numerous biologically active natural products. nist.gov This spiroketal system is found in compounds with a wide range of biological activities, from pheromones to potent anticancer agents. nist.gov While direct applications of this compound in the total synthesis of these specific natural products are not prominently reported, its potential as a synthetic precursor is clear.
The strategic value of this compound would lie in its ability to introduce the spirocyclic core early in a synthetic sequence. Subsequent chemical manipulations of the double bond and the latent ketone functionality (after deprotection of the ketal) would allow for the elaboration of the complex side chains and stereocenters characteristic of these natural products. For instance, the double bond could be subjected to dihydroxylation, epoxidation, or hydroboration-oxidation to introduce new functional groups and stereocenters.
Table 1: Examples of Natural Products Containing the Dioxaspiro[4.5]decane Core
| Natural Product | Biological Activity |
|---|---|
| Paravespula Pheromone | Insect Pheromone |
| (+)-Monensin A | Antibiotic |
| (−)-Berkelic Acid | Anticancer Agent |
| (+)-Spirastrellolide F Methyl Ester | Antimitotic Agent |
Design of Structurally Diverse Spiroketal Scaffolds as Synthetic Building Blocks
The chemical reactivity of this compound makes it an attractive starting material for the synthesis of libraries of structurally diverse spiroketal scaffolds. The enone-like reactivity of the molecule allows for a variety of transformations that can introduce complexity and diversity.
For example, conjugate addition reactions with various nucleophiles (e.g., organocuprates, thiols, amines) would lead to the formation of a range of 3-substituted 2-methyl-1,4-dioxaspiro[4.5]decan-7-one derivatives (after deprotection). The resulting ketone could then be further functionalized, for instance, by reduction to an alcohol, followed by etherification or esterification, or by conversion to an enolate and subsequent alkylation.
Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct fused polycyclic systems. These strategies enable the generation of a multitude of spiroketal-containing molecules with varying substitution patterns and stereochemistries, which can be valuable for medicinal chemistry and drug discovery programs.
Precursors for Further Chemical Derivatization and Scaffold Modification
This compound serves as a versatile precursor for a wide range of chemical derivatizations and scaffold modifications. The key reactive handles on the molecule are the carbon-carbon double bond and the protected ketone.
Reactions involving the double bond include:
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding 6-Methyl-1,4-dioxaspiro[4.5]decane.
Epoxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, a versatile intermediate for nucleophilic ring-opening reactions.
Dihydroxylation: Reaction with osmium tetroxide or potassium permanganate would lead to the formation of a diol, introducing two new stereocenters.
Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond would provide dihalo-derivatives, which can undergo further transformations.
Reactions following deprotection of the ketal to the corresponding enone:
Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol using various reducing agents.
Wittig Reaction: The ketone can be converted to an exocyclic double bond.
Grignard and Organolithium Addition: Nucleophilic addition to the carbonyl group provides tertiary alcohols.
These derivatization strategies allow for the systematic modification of the spirocyclic scaffold, enabling the fine-tuning of its physical, chemical, and biological properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,6-dioxaspiro[4.5]decane |
| Paravespula Pheromone |
| (+)-Monensin A |
| (−)-Berkelic Acid |
| (+)-Spirastrellolide F Methyl Ester |
| (−)-Calyculin A |
| 2-methylcyclohex-2-en-1-one |
| Lithium diisopropylamide |
| Potassium hexamethyldisilazide |
| 6-Methyl-1,4-dioxaspiro[4.5]decane |
| m-chloroperoxybenzoic acid |
| Osmium tetroxide |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Rh-catalyzed 1,2-addition reactions. For example, reacting 1,4-Dioxaspiro[4.5]dec-6-en-8-one with AlMe3 in THF at 60°C under controlled stoichiometry (e.g., 1:3 ketone-to-AlMe3 ratio) yields 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol, a precursor. Catalytic systems like Rh/BINAP improve stereoselectivity, while omitting catalysts results in unreacted starting material . Optimization of temperature, solvent polarity, and catalyst loading is critical to suppress side reactions and enhance yields.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze sp³ hybridized carbons in the dioxolane ring (δ 60–110 ppm) and the methyl group (δ ~1.2 ppm). The spiro junction typically shows distinct splitting patterns due to restricted rotation .
- IR : Confirm the absence of ketone carbonyl stretches (~1700 cm⁻¹) post-reduction and presence of ether C-O stretches (~1100 cm⁻¹) .
- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 154.0994 for [M]⁺) with theoretical values to validate purity .
Q. What computational tools are suitable for predicting the physicochemical properties of this spirocyclic compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate logP (hydrophobicity), dipole moments, and molecular electrostatic potentials. Validate predictions against experimental data from NIST Chemistry WebBook (e.g., boiling point, solubility) . Software like Gaussian or ORCA can model steric effects from the spiro structure, which influence reactivity in substitution reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?
- Methodological Answer : The compound’s exo/endo configuration affects dienophile positioning. For example, the methyl group at C6 creates steric hindrance, favoring endo transition states in cycloadditions. Monitor regioisomer ratios via HPLC or ¹H NMR (e.g., coupling constants in adducts) and correlate with DFT-calculated transition state energies . Kinetic studies under varying temperatures (10–60°C) can quantify activation barriers .
Q. What strategies resolve contradictions in fluorination studies of this compound derivatives?
- Methodological Answer : Fluorination using [SF3][SbF6] in CH3CN at –20°C yields 8,8-difluoro derivatives, but low yields (<30%) and competing HF formation are common. Mitigate side reactions by:
- Using anhydrous CsF to scavenge HF .
- Adjusting solvent polarity (e.g., switch to DMF) to stabilize intermediates.
- Validate product identity via ¹⁹F NMR (δ –68.1 and –114.5 ppm, J = 9.1 Hz) and HRMS .
Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s logP (~1.5) .
- Kinetic Analysis : Use fluorescence-based assays to measure IC50 values. For example, monitor NADPH depletion in CYP3A4 inhibition studies .
- Docking Studies : Employ AutoDock Vina to predict binding poses, focusing on interactions between the spirocyclic core and catalytic residues .
Q. What experimental and theoretical approaches elucidate the stereoelectronic effects of the 1,4-dioxaspiro ring in photochemical reactions?
- Methodological Answer :
- UV-Vis Spectroscopy : Track π→π* transitions of the cyclohexene moiety (λmax ~250 nm) under irradiation .
- TD-DFT : Simulate excited-state geometries to identify charge-transfer pathways.
- EPR : Detect radical intermediates in Norrish-type reactions, correlating spin density distribution with ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
